Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a chlorophenyl group attached to a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(4-chlorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-(4-chlorophenyl)-2-hydroxypropanoic acid+methanolacid catalystMethyl 3-(4-chlorophenyl)-2-hydroxypropanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-chlorophenyl)-2-oxopropanoate.
Reduction: Formation of 3-(4-chlorophenyl)-2-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiproliferative effects on cancer cells.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. For instance, it has been shown to exhibit affinity for heat shock proteins such as TRAP1, which may explain its antiproliferative activities . The compound’s effects are mediated through the modulation of signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate can be compared with other similar compounds, such as:
Methyl 3-(4-bromophenyl)-2-hydroxypropanoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 3-(4-fluorophenyl)-2-hydroxypropanoate: Contains a fluorine atom instead of chlorine.
Methyl 3-(4-methylphenyl)-2-hydroxypropanoate: Features a methyl group instead of chlorine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the nature of the substituent on the phenyl ring.
Properties
Molecular Formula |
C10H11ClO3 |
---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
methyl 3-(4-chlorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H11ClO3/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3 |
InChI Key |
WDSQDRADSGGACS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
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